Cas no 4551-95-5 (Ethanol,2-(9H-purin-6-ylamino)-)

Ethanol,2-(9H-purin-6-ylamino)- structure
4551-95-5 structure
Product Name:Ethanol,2-(9H-purin-6-ylamino)-
Numero CAS:4551-95-5
MF:C7H9N5O
MW:179.179260015488
CID:329608
PubChem ID:20684
Update Time:2025-04-19

Ethanol,2-(9H-purin-6-ylamino)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanol,2-(9H-purin-6-ylamino)-
    • 2-(7H-purin-6-ylamino)ethanol
    • 6-(BETA-HYDROXYETHYLAMINO)-PURINE
    • 2-(1H-purin-6-ylamino)ethanol
    • 2-(7(9)H-purin-6-ylamino)-ethanol
    • 2-(9H-Purin-6-ylamino)ethanol
    • 2-< 6-Purinylamino> -aethanol-(1)
    • 6-(2-hydroxyethyl)-aminopurine
    • 6-(ss-Hydroxyethylamino)purin
    • 6-[(2-hydroxyethyl)amino]purine
    • 6-hydroxyethylaminopurine
    • AC1L2GSI
    • NCI60_000361
    • NCIStruc1_000083
    • NCIStruc2_000256
    • NSC11590
    • SureCN7668696
    • SureCN7668701
    • NCGC00013122-02
    • NS00031545
    • CCG-37573
    • 2-((3h-Purin-6-yl)amino)ethan-1-ol
    • 4551-95-5
    • 6-(HYDROXYETHYLAMINO)PURINE
    • 2-(9H-Purin-6-ylamino)ethanol #
    • EINECS 224-920-9
    • 6-.beta.-Hydroxyethylaminopurine
    • NSC-11590
    • Q27272272
    • Z57745228
    • 6-(2-hydroxyethylamino)purine
    • CS-0266559
    • SCHEMBL7668696
    • SR-01000641593-1
    • QFSMBOBIZVSDLV-UHFFFAOYSA-N
    • HMS1418H09
    • NCI11590
    • N6-(2-HYDROXYETHYL)ADENINE
    • AKOS001443458
    • NCGC00013122
    • Ethanol, 2-(1H-purin-6-ylamino)-
    • NSC 11590
    • DTXSID10196544
    • N6-(2-Hydroxy)Ethyladenine
    • CHEMBL454802
    • 9AD2B660I3
    • 2-[(9H-purin-6-yl)amino]ethan-1-ol
    • 2-((9H-Purin-6-yl)amino)ethanol
    • UNII-9AD2B660I3
    • IFLab1_002275
    • AKOS008968422
    • ETHANOL, 2-(PURIN-6-YLAMINO)-
    • ETHANOL, 2-(9H-PURIN-6-YLAMINO)-
    • NCGC00096243-01
    • Oprea1_506538
    • AE-848/32074032
    • STK944590
    • AF-399/33331021
    • purine, 6-(2-hydroxyethylamino)-
    • Inchi: 1S/C7H9N5O/c13-2-1-8-6-5-7(10-3-9-5)12-4-11-6/h3-4,13H,1-2H2,(H2,8,9,10,11,12)
    • Chiave InChI: QFSMBOBIZVSDLV-UHFFFAOYSA-N
    • Sorrisi: OCCNC1=C2C(=NC=N1)N=CN2

Proprietà calcolate

  • Massa esatta: 179.08087
  • Massa monoisotopica: 179.08070993g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 167
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.1
  • Superficie polare topologica: 86.7Ų

Proprietà sperimentali

  • PSA: 81.37
  • LogP: -0.16990
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd